4-Bromobenzo[d]thiazol-2(3H)-one
Overview
Description
4-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both bromine and thiazole moieties
Mechanism of Action
Target of Action
The primary target of 4-Bromobenzo[d]thiazol-2(3H)-one is the LasB system of Gram-negative bacteria . The LasB system is a key component of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
This compound interacts with the LasB system, inhibiting its function . This results in a disruption of the quorum sensing pathways, which are essential for coordinating various bacterial behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of the LasB system by this compound disrupts the quorum sensing pathways in bacteria . This can lead to a reduction in biofilm formation and virulence production, potentially making the bacteria less pathogenic .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been known to exhibit various biological activities
Cellular Effects
Benzothiazole derivatives have been reported to have antimicrobial properties
Molecular Mechanism
Benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with biomolecules and potentially inhibit or activate enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzo[d]thiazol-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized using bromine to yield the desired product . Another method involves the reaction of 4-bromoaniline with thiourea in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazoline derivatives.
Scientific Research Applications
4-Bromobenzo[d]thiazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzo[d]thiazole: Lacks the carbonyl group present in 4-Bromobenzo[d]thiazol-2(3H)-one.
4-Bromo-6-fluorobenzo[d]thiazol-2-amine: Contains an additional fluorine atom and an amine group.
4-Bromo-2-(trifluoromethyl)benzo[d]thiazole: Contains a trifluoromethyl group instead of the carbonyl group.
Uniqueness
This compound is unique due to its specific combination of bromine and thiazole moieties along with a carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-bromo-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFGIHYTADMYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568970 | |
Record name | 4-Bromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73443-85-3 | |
Record name | 4-Bromo-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73443-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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